(1R)-1-(2,4-dibromophenyl)ethan-1-ol
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Overview
Description
(1R)-1-(2,4-dibromophenyl)ethan-1-ol is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,4-dibromophenyl)ethan-1-ol typically involves the bromination of a suitable precursor, such as phenylethanol, followed by purification steps to isolate the desired product. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the 2 and 4 positions of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,4-dibromophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.
Reduction: Reduction of the bromine atoms to hydrogen or other substituents.
Substitution: Replacement of bromine atoms with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dibromoacetophenone or related compounds.
Reduction: Formation of 2,4-dibromophenylethane or similar derivatives.
Substitution: Formation of various substituted phenylethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(2,4-dibromophenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(2,4-dibromophenyl)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The presence of bromine atoms can influence the compound’s reactivity and binding affinity, affecting its overall activity and potency.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2,4-dichlorophenyl)ethan-1-ol: Similar structure but with chlorine atoms instead of bromine.
(1R)-1-(2,4-difluorophenyl)ethan-1-ol: Contains fluorine atoms instead of bromine.
(1R)-1-(2,4-diiodophenyl)ethan-1-ol: Iodine atoms replace bromine in the structure.
Uniqueness
(1R)-1-(2,4-dibromophenyl)ethan-1-ol is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its halogenated analogs.
Properties
Molecular Formula |
C8H8Br2O |
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Molecular Weight |
279.96 g/mol |
IUPAC Name |
(1R)-1-(2,4-dibromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1 |
InChI Key |
WREIGORHQIZOII-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)Br)O |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)Br)O |
Origin of Product |
United States |
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